1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine
Overview
Description
Preparation Methods
The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-phenoxybenzaldehyde and ethylamine.
Reaction Conditions: The aldehyde group of 3-fluoro-4-phenoxybenzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride. This intermediate is then subjected to reductive amination with ethylamine in the presence of a catalyst like palladium on carbon.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be compared with similar compounds such as:
1-(4-Phenoxyphenyl)ethan-1-amine: Lacks the fluoro group, which may result in different reactivity and biological activity.
2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine: The position of the fluoro group can influence the compound’s properties and interactions.
1-(3-Fluoro-4-phenyl)ethan-1-amine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-fluoro-4-phenoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRARIZCGBWPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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